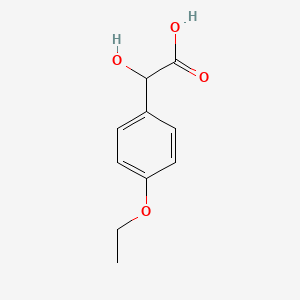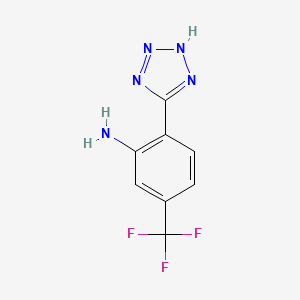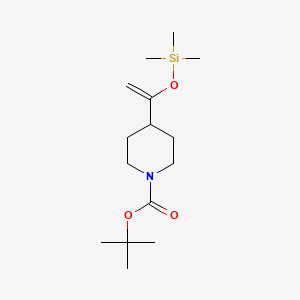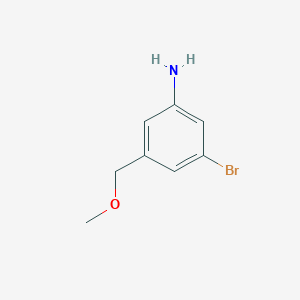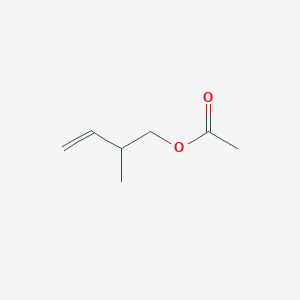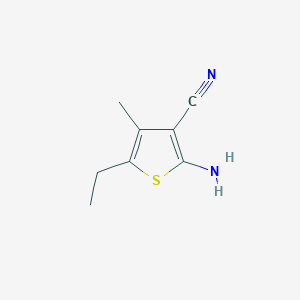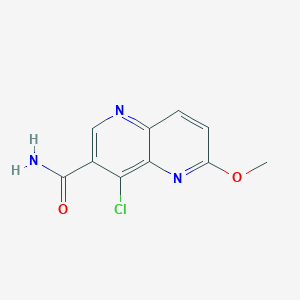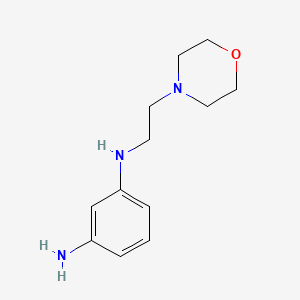
3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine is an organic compound with the molecular formula C12H18N2O. It is characterized by the presence of a morpholine ring and a phenylenediamine moiety, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine typically involves the reaction of morpholine with m-phenylenediamine under controlled conditions. One common method involves the use of N,N-dimethylaminoethanol and thionyl chloride to generate N,N-dimethyl chloride ethylamine hydrochloride, which then reacts with morpholine through a substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .
Scientific Research Applications
3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Morpholin-4-yl-ethyl)-phenylamine
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-dioxane
Uniqueness
3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine is unique due to its specific combination of a morpholine ring and a phenylenediamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H19N3O/c13-11-2-1-3-12(10-11)14-4-5-15-6-8-16-9-7-15/h1-3,10,14H,4-9,13H2 |
InChI Key |
AGFILYMCCYWIQY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC(=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

